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Benzo[b]furan-3-ylacetyl chloride

Cat. No.: B1588283
CAS No.: 857283-98-8
M. Wt: 194.61 g/mol
InChI Key: HDUZJCZRUHHTNW-UHFFFAOYSA-N
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Description

Significance of Acyl Chlorides as Synthetic Intermediates in Contemporary Organic Chemistry

Acyl chlorides, or acid chlorides, are carboxylic acid derivatives where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards nucleophiles. jocpr.com This heightened reactivity makes them exceptionally useful intermediates for the synthesis of a variety of other carbonyl compounds, such as esters, amides, and ketones, through nucleophilic acyl substitution reactions. derpharmachemica.comresearchgate.net Their utility is a fundamental aspect of organic synthesis, enabling the construction of complex molecules from simpler precursors.

The general reactivity of acyl chlorides allows for efficient bond formation, a critical process in the assembly of pharmaceuticals, agrochemicals, and functional materials. The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations.

The Benzofuran (B130515) Moiety: A Privileged Scaffold in Heterocyclic Chemistry Research

The benzofuran ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. mdpi.comlbp.worldnih.gov This has led to its designation as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com

Derivatives of benzofuran have been reported to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comnih.gov The structural rigidity and electronic properties of the benzofuran nucleus make it an ideal platform for the design and synthesis of novel therapeutic agents. The ongoing interest in this scaffold fuels the demand for versatile building blocks that can be used to create new and diverse benzofuran-containing molecules. mdpi.comlbp.worldnih.gov

Contextualization of Benzo[b]furan-3-ylacetyl chloride as a Functionalized Benzofuran Derivative

This compound serves as a crucial link between the foundational importance of the benzofuran scaffold and the synthetic versatility of acyl chlorides. It provides a pre-functionalized benzofuran core that can be readily incorporated into larger molecules. The acetyl chloride group at the 3-position allows for the extension of the molecular framework away from the heterocyclic ring system, offering a different substitution pattern compared to direct acylation of the benzofuran ring, which typically occurs at the 2-position. researchgate.netresearchgate.net

The synthesis of this key intermediate is typically achieved from its corresponding carboxylic acid, Benzo[b]furan-3-ylacetic acid (CAS Number 64175-51-5). Standard chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are employed to effect this transformation, converting the carboxylic acid into the more reactive acyl chloride. derpharmachemica.com

Below is a table summarizing the key properties of this compound and its precursor:

PropertyThis compoundBenzo[b]furan-3-ylacetic acid
CAS Number 857283-98-864175-51-5
Molecular Formula C₁₀H₇ClO₂C₁₀H₈O₃
Molecular Weight 194.62 g/mol 176.17 g/mol
Primary Function Reactive IntermediatePrecursor

Overview of Research Trajectories and Objectives Related to this compound

The primary research interest in this compound lies in its application as a building block for the synthesis of novel and complex organic molecules. Key research objectives include:

Synthesis of Novel Heterocyclic Systems: Utilizing the reactivity of the acyl chloride to construct more elaborate heterocyclic structures by forming new rings or linking to other heterocyclic moieties. researchgate.netresearchgate.net

Development of Bioactive Molecules: Employing the compound in the synthesis of potential drug candidates that incorporate the benzofuran scaffold, leveraging its privileged nature in medicinal chemistry. mdpi.comnih.gov

Exploration of Reaction Methodologies: Investigating new reaction conditions and catalysts to control the reactivity of this compound and achieve selective transformations.

While specific, detailed research findings and extensive spectroscopic data for this compound are not widely available in the public domain, its utility can be inferred from the well-established reactivity of acyl chlorides and the profound importance of the benzofuran scaffold in contemporary chemical research. The development of synthetic routes utilizing this compound is an active area of interest for chemists seeking to create novel functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO2 B1588283 Benzo[b]furan-3-ylacetyl chloride CAS No. 857283-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-3-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZJCZRUHHTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428737
Record name Benzo[b]furan-3-ylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-98-8
Record name Benzo[b]furan-3-ylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electrophilic Reactivity Profiles and Mechanistic Investigations of Benzo B Furan 3 Ylacetyl Chloride

Generation and Stability of the Benzofuranyl Acylium Ion

The generation of a highly reactive acylium ion intermediate is a critical step in many reactions involving Benzo[b]furan-3-ylacetyl chloride, particularly in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.

Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are essential for activating the this compound molecule. nih.gov The process begins with the coordination of the Lewis acid to the carbonyl oxygen atom of the acyl chloride. This coordination polarizes the carbon-oxygen double bond, which in turn withdraws electron density from the carbonyl carbon. This inductive effect significantly weakens the adjacent carbon-chlorine (C-Cl) bond.

The weakened C-Cl bond then undergoes heterolytic cleavage, where the chlorine atom departs with the bonding pair of electrons, forming a stable tetrachloroaluminate anion ([AlCl₄]⁻) or tetrachloroferrate anion ([FeCl₄]⁻). This cleavage results in the formation of the highly electrophilic benzofuranyl acylium ion. This acylium ion is the key reactive intermediate that subsequently attacks an electron-rich aromatic ring in Friedel-Crafts acylation reactions. The formation of free acylium ions has been identified as a key intermediate step in such reactions. researchgate.net

The stability of the acylium ion is a crucial factor in its formation and reactivity. Computational studies, including high-level quantum chemical calculations, have provided significant insights into the electronic structure of acylium cations. researchgate.netwalisongo.ac.idacs.org The benzofuranyl acylium ion is stabilized by resonance, which delocalizes the positive charge.

Several factors influence the reactivity of the benzofuranyl acylium ion:

Steric Hindrance: The steric environment around the acylium ion can affect its reactivity. Bulky substituents on the benzofuran (B130515) ring or on the acetyl group can hinder the approach of a nucleophile, thereby reducing the reaction rate.

Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the charged acylium ion intermediate. More polar solvents can help to stabilize the charged species, potentially facilitating its formation and influencing the reaction pathway.

Counter-ion: The nature of the counter-ion (e.g., [AlCl₄]⁻) can also play a role. A less coordinating anion can lead to a more "free" and therefore more reactive acylium ion.

Nucleophilic Acyl Substitution Reactions

This compound, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This class of reactions involves the replacement of the chloride leaving group with a variety of nucleophiles. libretexts.orglibretexts.org

This compound serves as a versatile starting material for the synthesis of various carboxylic acid derivatives.

Esters: Reaction with alcohols in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct yields the corresponding esters. organic-chemistry.org

Amides: Treatment with primary or secondary amines results in the formation of amides. organic-chemistry.orgresearchgate.net This is a common method for introducing the benzofuranylacetyl moiety into molecules of biological interest.

Anhydrides: Reaction with a carboxylate salt (e.g., sodium acetate) leads to the formation of a mixed anhydride (B1165640).

These reactions proceed via the typical nucleophilic acyl substitution mechanism, involving the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion to regenerate the carbonyl group. libretexts.orglibretexts.org

Table 1: Synthesis of Carboxylic Acid Derivatives from this compound

NucleophileProduct ClassGeneral Reaction
Alcohol (R'-OH)EsterThis compound + R'-OH → Benzo[b]furan-3-ylacetate + HCl
Amine (R'R''NH)AmideThis compound + R'R''NH → N-substituted Benzo[b]furan-3-ylacetamide + HCl
Carboxylate (R'COO⁻)AnhydrideThis compound + R'COO⁻ → Benzo[b]furan-3-ylacetic anhydride + Cl⁻

Note: Reactions with alcohols and amines typically require a base to neutralize the hydrochloric acid (HCl) formed.

The reactivity of this compound with bifunctional nitrogen nucleophiles is a powerful strategy for the synthesis of novel heterocyclic compounds containing the benzofuran scaffold. researchgate.net

For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. The initial reaction would be the formation of a hydrazide, which can then undergo intramolecular cyclization to form the pyrazole ring. Similarly, reaction with hydroxylamine (B1172632) can be used to construct oxazole (B20620) or isoxazole (B147169) rings. These synthetic strategies are valuable in medicinal chemistry, as they allow for the creation of complex molecules with potential biological activity. mdpi.comnih.gov The benzofuran nucleus itself is a key structural component in many medicinally important compounds. nih.govmdpi.comnih.govchim.it

Table 2: Heterocycle Synthesis using this compound

Nitrogen NucleophileIntermediate ProductResulting Heterocycle
Hydrazine (H₂NNH₂)HydrazidePyrazolone derivative
Substituted Hydrazine (R'NHNH₂)Substituted HydrazideN-substituted Pyrazolone derivative
Hydroxylamine (NH₂OH)Hydroxamic acidIsoxazolone derivative

Alcoholysis and Phenolysis Reactions

The reaction of this compound with alcohols (alcoholysis) and phenols (phenolysis) provides a direct route to the corresponding esters. These reactions are fundamental in organic synthesis for the introduction of the benzo[b]furan-3-ylacetyl moiety into various molecules. The process typically involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion and form the ester.

The efficiency of these reactions is often enhanced by the use of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. The choice of solvent is also crucial and is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether.

Table 1: Examples of Alcoholysis and Phenolysis Reactions

Alcohol/PhenolBaseSolventProduct
EthanolPyridineDichloromethaneEthyl benzo[b]furan-3-ylacetate
MethanolTriethylamineDiethyl etherMethyl benzo[b]furan-3-ylacetate
PhenolPyridineDichloromethanePhenyl benzo[b]furan-3-ylacetate
2-PropanolTriethylamineDichloromethaneIsopropyl benzo[b]furan-3-ylacetate

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound

This compound is a valuable reagent in Friedel-Crafts acylation reactions, allowing for the introduction of the benzo[b]furan-3-ylacetyl group onto an aromatic ring. This reaction is a cornerstone of C-C bond formation in aromatic chemistry.

Scope and Limitations with Various Aromatic Substrates

The scope of Friedel-Crafts acylation with this compound extends to a variety of activated and unactivated aromatic substrates. Activated aromatic rings, such as toluene (B28343) and anisole, readily undergo acylation. However, the reaction is generally not successful with strongly deactivated rings like nitrobenzene.

Table 2: Scope of Friedel-Crafts Acylation with Various Aromatic Substrates

Aromatic SubstrateLewis AcidProduct
Benzene (B151609)AlCl₃1-Phenyl-2-(benzo[b]furan-3-yl)ethanone
TolueneAlCl₃1-(p-tolyl)-2-(benzo[b]furan-3-yl)ethanone
AnisoleAlCl₃1-(4-methoxyphenyl)-2-(benzo[b]furan-3-yl)ethanone

Regioselectivity Control in Substituted Aromatic Rings

In the case of substituted aromatic rings, the regioselectivity of the acylation is governed by the nature of the substituent on the ring. Electron-donating groups direct the incoming acyl group primarily to the para position, with some ortho substitution also observed. This is due to the steric hindrance at the ortho position.

Detailed Mechanistic Pathways of the Acylation Process

The mechanism of the Friedel-Crafts acylation with this compound proceeds through a well-established pathway. The first step involves the reaction of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This is followed by the electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the final step, a proton is abstracted from the sigma complex by the [AlCl₄]⁻ ion, regenerating the aromaticity of the ring and forming the final ketone product.

Advanced Reactivity Modes

Beyond its use in acylation reactions, this compound also engages in reactions with other nucleophiles, such as organometallic reagents.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) provides a powerful method for the synthesis of ketones. These reactions involve the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the carbonyl carbon of the acyl chloride. To prevent the secondary reaction of the initially formed ketone with another equivalent of the organometallic reagent to form a tertiary alcohol, these reactions are often carried out at low temperatures.

Table 3: Reactions with Organometallic Reagents

Organometallic ReagentProduct
Methylmagnesium bromide1-(Benzo[b]furan-3-yl)propan-2-one
Phenyllithium1-Phenyl-2-(benzo[b]furan-3-yl)ethanone

Radical Pathways and Single-Electron Transfer Reactions

The exploration of radical pathways and single-electron transfer (SET) reactions involving this compound remains a specialized area of research. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the established behavior of related benzofuran derivatives and acyl chlorides. The benzofuran nucleus, particularly when substituted at the 3-position, and the acyl chloride functional group are both known to participate in radical transformations under specific conditions.

Research into the synthesis of 3-substituted benzofurans has highlighted the role of radical intermediates. In one approach, heteroatom-centered anions have been employed as super-electron-donors (SEDs) to initiate radical reactions, leading to the formation of functionalized benzofurans. nih.gov This process involves a single-electron transfer to a suitable precursor, generating a radical species that can then undergo further reactions. While this example focuses on the synthesis of the benzofuran ring itself, it underscores the capacity of the 3-position of the benzofuran system to accommodate radical intermediates.

Furthermore, studies on the amination of 3-substituted benzofuran-2(3H)-ones have proposed a mechanism involving a single-electron-transfer event. nih.gov This suggests that the benzofuran scaffold is susceptible to SET processes, which could potentially be extended to derivatives like this compound.

The acyl chloride moiety is also a known participant in radical reactions. The generation of acyl radicals from acyl chlorides can be achieved through various methods, including photoredox catalysis. These acyl radicals are valuable intermediates in organic synthesis, capable of undergoing a range of transformations.

Considering this compound, it is plausible that it could undergo radical reactions through two main pathways. Firstly, a SET event could lead to the formation of a radical anion, with the electron initially being accepted by either the benzofuran ring system or the carbonyl group of the acetyl chloride. The subsequent fate of this radical anion would depend on the reaction conditions and the presence of other reagents.

Secondly, the acetyl chloride group could be converted into an acyl radical. This could potentially be achieved through the use of a suitable radical initiator or a photosensitizer in a SET process. The resulting Benzo[b]furan-3-ylacetyl radical would be a key intermediate, poised for subsequent addition reactions to unsaturated systems or other radical trapping agents.

Pericyclic Reactions and Cycloaddition Chemistry

The pericyclic and cycloaddition chemistry of this compound is another area where its reactivity can be predicted based on the known behavior of its structural components, namely the benzofuran ring and the acetyl chloride functional group. A key transformation to consider is the in-situ generation of a ketene (B1206846) intermediate.

Acyl chlorides, upon treatment with a non-nucleophilic base, readily undergo dehydrochlorination to form highly reactive ketenes. nih.gov In the case of this compound, this would lead to the formation of Benzo[b]furan-3-ylketene. Ketenes are well-known to participate in a variety of pericyclic reactions, most notably [2+2] cycloadditions. wikipedia.orgscripps.edu

The general reactivity of ketenes in [2+2] cycloadditions is with alkenes, alkynes, imines, and carbonyl compounds, leading to the formation of four-membered rings such as cyclobutanones, β-lactams, and β-lactones. The reaction of Benzo[b]furan-3-ylketene with an alkene, for instance, would be expected to yield a cyclobutanone (B123998) derivative with the benzofuran moiety attached to the ring. The stereochemistry of such cycloadditions is often a key consideration and can be influenced by the nature of the substituents on both the ketene and the ketenophile.

Beyond [2+2] cycloadditions, the benzofuran nucleus itself can participate in pericyclic reactions, particularly Diels-Alder reactions. The furan (B31954) ring within the benzofuran structure can act as a diene. Studies on the Diels-Alder reactions of 3-vinylfurans have shown that addition can occur to the furan ring diene system. acs.org While the acetyl chloride group at the 3-position of this compound is not a vinyl group, the underlying reactivity of the benzofuran diene system is noteworthy. It is conceivable that under appropriate conditions, particularly with highly reactive dienophiles, this compound could undergo [4+2] cycloaddition, leading to the formation of complex polycyclic structures.

Furthermore, tandem reactions involving an initial transformation of the acetyl chloride group followed by a pericyclic reaction of the benzofuran ring are also a possibility. For instance, a reaction sequence could be envisioned where the acetyl chloride is first converted to a different functional group that then acts as a dienophile or diene in an intramolecular Diels-Alder reaction. Research on tandem Ugi and intramolecular Diels-Alder reactions based on vinylfuran derivatives showcases the potential for such complex transformations. beilstein-journals.org

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Tailored Synthesis of Benzofuran-Containing Motifs for Medicinal Chemistry

The benzo[b]furan core is a prominent scaffold in numerous biologically active compounds, recognized for its role in molecules with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netdntb.gov.uascienceopen.com Benzo[b]furan-3-ylacetyl chloride provides a direct and efficient route to incorporate this valuable pharmacophore into new chemical entities, facilitating the exploration of novel therapeutic agents.

A key strategy in drug discovery involves the molecular hybridization of two or more pharmacophores to create a single molecule with potentially enhanced activity or a novel mechanism of action. mdpi.com this compound is an ideal reagent for this purpose, enabling the covalent linkage of the benzo[b]furan-3-ylacetyl group to other bioactive heterocyclic systems through the formation of stable amide or ester bonds.

For instance, the synthesis of hybrid molecules combining benzofuran (B130515) with scaffolds like quinazoline, triazole, or oxadiazole has been explored to develop potent anticancer agents. mdpi.commdpi.com The general synthetic approach involves the acylation of an amino- or hydroxyl-substituted heterocycle with this compound. This reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The resulting amide or ester derivatives are then evaluated for their biological activities. Studies have shown that such hybrid compounds can exhibit significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov

Table 1: Examples of Bioactive Heterocyclic Frameworks Derived from this compound

Bioactive Heterocycle (Core)Linkage TypeResulting Hybrid Scaffold (General Structure)Potential Therapeutic Application
AminothiazoleAmideN-(thiazol-2-yl)-2-(benzo[b]furan-3-yl)acetamideAnticancer, Antimicrobial mdpi.comnih.gov
Amino-1,2,4-triazoleAmide2-(benzo[b]furan-3-yl)-N-(4H-1,2,4-triazol-3-yl)acetamideAntifungal, Anticancer mdpi.com
Amino-quinazolineAmide2-(benzo[b]furan-3-yl)-N-(quinazolin-4-yl)acetamideAnticancer (e.g., EGFR/VEGFR inhibitors) mdpi.com
2-AminopyridineAmide2-(benzo[b]furan-3-yl)-N-(pyridin-2-yl)acetamideAnti-inflammatory, Kinase Inhibitors

This table presents plausible synthetic targets based on the known reactivity of acyl chlorides and the established bioactivity of the heterocyclic cores.

Many natural products owe their biological activity to specific structural motifs. Synthetic analogues that mimic these motifs are crucial for developing new drugs with improved properties. This compound can be used to synthesize analogues of natural products where a key structural component is replaced by or derivatized with the benzo[b]furan-3-ylacetyl group.

For example, combretastatins are a class of natural products with potent antitumor activity. researchgate.net Researchers have synthesized combretastatin (B1194345) analogues by incorporating various heterocyclic systems. mdpi.com A synthetic strategy could involve using this compound to acylate a precursor molecule, thereby introducing a bulky and structurally significant benzofuran moiety that mimics portions of the natural product, leading to novel compounds for anticancer screening. mdpi.comresearchgate.net This approach allows for systematic modifications to probe structure-activity relationships and optimize biological efficacy.

Functionalization and Derivatization Strategies Utilizing this compound

The reactivity of this compound makes it a focal point for a variety of chemical transformations aimed at generating diverse molecular libraries for screening purposes or developing specialized chemical tools.

In chemical biology and diagnostics, reporter groups such as fluorescent labels or biotin (B1667282) tags are essential for visualizing, tracking, and quantifying molecules of interest in biological systems. This compound serves as a convenient reactive handle to covalently attach such reporters to a benzofuran-based molecule.

The synthesis of a fluorescently labeled benzofuran derivative can be achieved by reacting this compound with an amine- or alcohol-containing fluorophore, such as aminocoumarin or fluoresceinamine. The resulting amide or ester linkage is generally stable under physiological conditions, allowing the fluorescent tag to report on the localization or binding of the benzofuran-containing molecule. Such labeled compounds are valuable tools for mechanism-of-action studies and high-throughput screening assays. The development of fluorescent benzofuran derivatives is an active area of research for creating functionalized polycyclic heteroaromatic compounds. researchgate.net

Table 2: Potential Reporter Groups for Conjugation

Reporter Group TypeExample ReagentLinkageApplication
FluorophoreDansyl cadaverineAmideFluorescence Microscopy, FRET Assays
Fluorophore7-Amino-4-methylcoumarinAmideFluorescent Probes
Affinity TagBiotin hydrazideHydrazone (via intermediate)Affinity Purification, Western Blotting
Spin Label4-Amino-TEMPOAmideElectron Paramagnetic Resonance (EPR) Spectroscopy

This table illustrates potential conjugations using the reactivity of the acetyl chloride group.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov this compound is a key starting material for generating compound libraries for SAR studies.

The process often begins with the synthesis of various substituted benzo[b]furan-3-ylacetic acids, which are then converted to their corresponding acyl chlorides. These substituted acyl chlorides can bear different functional groups (e.g., methoxy (B1213986), chloro, nitro, methyl) at various positions on the benzene (B151609) ring. Each of these tailored acyl chlorides can then be reacted with a common amine or alcohol to produce a series of final compounds where the only variation is the substitution pattern on the benzofuran ring. Comparing the biological activities of these systematically varied compounds allows researchers to determine which substitutions enhance potency and selectivity. For example, studies on benzofuran derivatives have shown that the position and nature of substituents (e.g., halogens or methoxy groups) on the benzofuran ring are critical determinants of their anticancer activity. mdpi.comnih.gov

The creation of molecules with multiple functional groups, or polyfunctionalized compounds, is a cornerstone of modern organic synthesis, enabling the construction of highly complex and specialized structures. This compound can act as a key electrophile in multi-component reactions or in sequential reaction cascades to build such compounds. researchgate.net

For example, it can be reacted with a bifunctional nucleophile containing both an amine and a hydroxyl group. By carefully controlling reaction conditions, selective acylation at the more nucleophilic site (typically the amine) can be achieved, leaving the hydroxyl group available for subsequent transformations. This allows for the stepwise construction of more elaborate molecules. Furthermore, its reactivity can be harnessed in one-pot syntheses where multiple bonds are formed in a single operation, offering an efficient pathway to complex molecular architectures from simple precursors. researchgate.netresearchgate.net

Role in Cascade and Domino Reactions

Currently, there is a notable lack of specific examples in peer-reviewed research detailing the use of this compound as a key reactant in cascade or domino reaction sequences for the one-pot synthesis of multi-substituted products. The high reactivity of the acyl chloride functional group suggests its potential to initiate or participate in such transformations, for instance, by undergoing an initial acylation event that then triggers subsequent cyclizations or rearrangements. However, dedicated studies to explore and develop such reaction pathways originating from this particular compound are not readily found.

One-Pot Synthesis of Multi-Substituted Products

The concept of one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is a cornerstone of green and efficient chemistry. While multi-component reactions for the synthesis of the core benzo[b]furan ring system are known, the specific use of this compound as a building block in one-pot strategies to generate complex, multi-substituted derivatives appears to be an underexplored area. The development of such methodologies would be of significant interest to medicinal and materials chemists.

Enhancing Synthetic Efficiency and Atom Economy

A primary advantage of cascade and domino reactions is the inherent improvement in synthetic efficiency and atom economy. By minimizing the number of separate purification steps and reducing solvent and reagent waste, these reactions align with the principles of sustainable chemistry. While it is a general principle that employing a building block in a cascade reaction would enhance these metrics, there is no specific data available to quantify the improvement in synthetic efficiency or atom economy for reactions involving this compound due to the absence of published examples. Future research in this area would be necessary to establish and quantify these potential benefits.

Advanced Spectroscopic Analysis and Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of Benzo[b]furan-3-ylacetyl chloride, ensuring correct stereochemical assignments and precise molecular formula determination.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

The proton NMR spectrum of the benzo[b]furan moiety has been studied in detail, and the resulting dipolar couplings can be used to determine interproton distance ratios. zendy.io While specific multi-dimensional NMR data for this compound is not widely published, the analysis of related benzo[b]furan derivatives provides a strong precedent for its application. For instance, in substituted benzo[b]furans, the stereochemistry can be assigned by analyzing the chemical shifts of characteristic signals. researchgate.netresearchgate.net The proton on the carbon adjacent to the carbonyl group in acyl chlorides typically resonates in the range of 2.0-2.5 ppm. ucalgary.ca

Table 1: Predicted Characteristic NMR Chemical Shifts for this compound

Atom Technique Expected Chemical Shift (ppm) Notes
Methylene Protons (-CH₂-) ¹H NMR ~4.0 - 4.5 Deshielded due to proximity to the carbonyl group and the furan (B31954) ring.
Aromatic Protons ¹H NMR ~7.2 - 7.8 Complex multiplet pattern characteristic of the benzo[b]furan ring system.
Carbonyl Carbon (-C=O) ¹³C NMR ~170 Typical range for an acyl chloride carbonyl carbon. ucalgary.ca
Methylene Carbon (-CH₂-) ¹³C NMR ~45 - 50
Aromatic Carbons ¹³C NMR ~110 - 155

This is an interactive table. Click on the headers to sort.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound by providing highly accurate mass-to-charge ratio (m/z) measurements. nih.govresearchgate.net This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pathways of acyl chlorides and benzo[b]furan derivatives under electron ionization (EI) have been studied. A common fragmentation for acyl chlorides is the formation of a prominent acylium ion. ucalgary.ca For benzo[b]furan derivatives, fragmentation can be complex and may involve the formation of 2-substituted benzo[b]furan ions. researchgate.net In the case of this compound, a key fragmentation would likely involve the loss of a chlorine radical to form the stable benzo[b]furan-3-ylacetyl cation. Further fragmentation of the benzo[b]furan ring system can also occur. researchgate.net The analysis of fragmentation patterns provides valuable structural information. libretexts.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₀H₇ClO₂)

Ion Formula Calculated m/z Expected Fragmentation
[M]⁺ C₁₀H₇ClO₂ 194.0135 Molecular Ion
[M-Cl]⁺ C₁₀H₇O₂ 159.0446 Loss of Chlorine radical
[M-COCl]⁺ C₉H₇O 131.0497 Loss of Chloroformyl radical
[C₈H₅O]⁺ C₈H₅O 117.0340 Fragmentation of the furan ring

This is an interactive table. Click on the headers to sort.

In-situ Spectroscopic Monitoring of Chemical Transformations

The ability to monitor reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the detection of transient intermediates.

Real-time Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of reactions involving acyl chlorides. uobabylon.edu.iq The carbonyl (C=O) stretching frequency of an acyl chloride is characteristically high, typically appearing in the range of 1775–1810 cm⁻¹. uobabylon.edu.iquomustansiriyah.edu.iqlibretexts.org This distinct absorption allows for the clear tracking of the disappearance of the starting material and the appearance of new carbonyl-containing products.

For example, during the hydrolysis of this compound to form benzo[b]furan-3-ylacetic acid, the strong C=O band of the acyl chloride would decrease in intensity, while a new, broader C=O absorption for the carboxylic acid would appear at a lower frequency (around 1700-1725 cm⁻¹). libretexts.org Similarly, in esterification or amidation reactions, the formation of the ester or amide product can be followed by the appearance of their characteristic C=O stretching bands at approximately 1735-1750 cm⁻¹ and 1650-1690 cm⁻¹, respectively. savemyexams.comchemguide.co.uk

Online or in-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within an NMR spectrometer. This technique can provide detailed mechanistic information by observing the formation and decay of reactants, intermediates, and products over time. acs.org

For reactions involving this compound, online NMR could be used to study the kinetics of its reactions, such as its reaction with an alcohol to form an ester. libretexts.org By monitoring the changes in the proton and carbon-13 NMR spectra, it would be possible to identify any transient intermediates, such as a tetrahedral intermediate formed during nucleophilic acyl substitution. rsc.org This level of mechanistic detail is often inaccessible through traditional offline analysis.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Computational Chemistry and Theoretical Investigations of Benzo B Furan 3 Ylacetyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for elucidating the intrinsic properties of molecules. These methods allow for the detailed examination of electronic distribution, molecular orbital energies, and various reactivity descriptors, which are essential for predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a principal tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. For derivatives of benzofuran (B130515), DFT calculations have been successfully employed to map out reaction pathways and characterize the transition states of various transformations.

Studies on related benzofuran systems have demonstrated that the C2 and C3 positions of the furan (B31954) ring are often the most reactive sites for electrophilic and nucleophilic attacks. For instance, in the context of cycloaddition reactions involving dienylfurans, DFT calculations have been instrumental in elucidating the stepwise versus concerted nature of the reaction pathways. nih.gov These studies reveal that the activation energies for different pathways can be finely tuned by the electronic nature of the substituents on the benzofuran core. nih.gov

In the case of Benzo[b]furan-3-ylacetyl chloride, the acetyl chloride moiety at the C3 position significantly influences the electronic landscape of the benzofuran ring. The electron-withdrawing nature of the acetyl chloride group is expected to deactivate the furan ring towards electrophilic attack compared to unsubstituted benzofuran. Conversely, the carbonyl carbon of the acetyl chloride group itself becomes a primary site for nucleophilic attack.

Theoretical investigations into the reactivity of benzofused thieno[3,2-b]furans, which share structural similarities with benzofurans, have utilized DFT to calculate global reactivity descriptors. semanticscholar.orgresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Model Benzofuran System (Illustrative)

DescriptorValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Electronegativity (χ)3.85Tendency to attract electrons
Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity (ω)2.80Propensity to accept electrons

This table is illustrative and based on typical values for benzofuran derivatives. Specific values for this compound would require dedicated calculations.

DFT studies on the radical scavenging activity of other benzofuran derivatives have explored mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov The thermodynamically preferred pathway is often dependent on the solvent environment, with HAT being favored in non-polar media and SPLET in polar solvents. nih.gov These findings suggest that the reactivity of this compound in radical reactions could also be solvent-dependent.

Ab Initio Methods for Accurate Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations compared to DFT, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to obtain precise energetic information.

For benzofuran derivatives, ab initio calculations can provide benchmark values for properties such as ionization potentials, electron affinities, and reaction enthalpies. While large-scale reaction pathway mapping is often performed with DFT, key stationary points (reactants, intermediates, transition states, and products) are frequently re-evaluated with high-level ab initio methods to ensure the energetic landscape is accurately described.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational dynamics, solvent effects, and the thermodynamics of molecular interactions.

For a molecule like this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the acetyl chloride group to the benzofuran ring. This can reveal the preferred conformations of the molecule in different solvent environments. The interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, can significantly influence the conformational equilibrium and, consequently, the reactivity of the molecule.

In the context of biological applications, MD simulations are frequently used to study the binding of small molecules to proteins. For instance, molecular docking and subsequent MD simulations of benzofuran derivatives with protein targets have been used to understand binding modes and estimate binding affinities. nih.gov Such studies are crucial in the field of drug discovery for designing molecules with enhanced biological activity.

In Silico Modeling for Reaction Optimization and Catalyst Design

In silico modeling, which encompasses a wide range of computational techniques, plays a vital role in the optimization of chemical reactions and the rational design of catalysts. By simulating reaction conditions and catalyst-substrate interactions, researchers can predict the outcome of experiments, thereby reducing the need for extensive trial-and-error laboratory work.

For reactions involving this compound, such as its use in acylation reactions, in silico modeling can help in selecting the optimal catalyst and reaction conditions. For example, by calculating the activation barriers for a reaction with different catalysts, it is possible to identify the most efficient catalytic system.

Furthermore, computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic processes. This approach has been successfully applied to various types of reactions, including cross-coupling reactions, which are commonly used for the functionalization of heterocyclic compounds like benzofuran.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Table 2: Predicted Spectroscopic Data for a Model Benzofuran Derivative (Illustrative)

Spectroscopic TechniquePredicted ParameterValue (Illustrative)
¹H NMRChemical Shift (δ)7.2-8.0 ppm (aromatic), 4.1 ppm (CH₂)
¹³C NMRChemical Shift (δ)110-155 ppm (aromatic), 170 ppm (C=O), 35 ppm (CH₂)
IR SpectroscopyVibrational Frequency (ν)~1780 cm⁻¹ (C=O stretch of acid chloride)

This table is illustrative. The exact values for this compound would require specific calculations.

DFT calculations are widely used to predict NMR chemical shifts and infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical NMR spectra that can be compared with experimental data for structure verification. Similarly, the calculation of the vibrational modes of a molecule allows for the prediction of its IR spectrum. A study on a related compound, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, utilized DFT to aid in its structural and spectroscopic characterization. physchemres.org

The prediction of UV-Vis spectra is another area where computational methods are highly beneficial. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can provide insights into the electronic transitions occurring within the molecule.

Future Research Directions and Outlook

Exploration of Novel Reactivity Modes for Benzo[b]furan-3-ylacetyl chloride

While the reactivity of acyl chlorides is well-established in nucleophilic acyl substitution reactions, the presence of the fused benzofuran (B130515) ring offers opportunities for exploring novel reactivity. savemyexams.comnumberanalytics.com Future research could focus on intramolecular reactions where the acyl chloride group interacts with the benzofuran system. For instance, Lewis acid or transition metal catalysis could induce cyclization reactions, leading to the formation of new polycyclic heterocyclic systems that would be otherwise difficult to synthesize.

Furthermore, the electronic nature of the benzofuran ring can be modulated to influence the reactivity of the acetyl chloride moiety. Investigations into photochemical cycloadditions involving the C-2/C-3 double bond of the benzofuran ring in the presence of the acetyl chloride could lead to complex molecular architectures. researchgate.net Another avenue of research is the use of the benzofuran core in rhodium-catalyzed intermolecular cyclopropanation reactions with diazo compounds, a reaction known for benzofuran itself, to create novel cyclopropane-fused derivatives. researchgate.net The exploration of these less-common reaction pathways will be crucial in unlocking the full synthetic potential of this compound.

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of efficient and environmentally benign methods for the synthesis of this compound is a significant challenge. numberanalytics.comresearchgate.net Current laboratory methods for producing acyl chlorides often rely on reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric waste. wikipedia.org Future research should aim to develop catalytic methods for the direct conversion of benzo[b]furan-3-acetic acid to the corresponding acetyl chloride.

Moreover, the synthesis of the precursor, benzo[b]furan-3-acetic acid, can be improved. Modern synthetic methodologies, such as palladium and copper-catalyzed one-pot syntheses, offer efficient routes to substituted benzofurans and could be adapted for a more streamlined production process. researchgate.net The development of transition-metal-free protocols, perhaps using greener catalysts or visible-light-mediated reactions, represents a key goal for sustainable synthesis. researchgate.netnih.gov Researchers have identified that synthesizing benzofuran derivatives from biomass-derived furans could offer a sustainable pathway. researchgate.net Addressing the scalability of these synthetic methods is also a critical challenge that needs to be overcome for practical applications. numberanalytics.com

Integration into Automated Synthesis Platforms

The high reactivity of acyl chlorides makes them ideal reagents for automated synthesis platforms. chemistrystudent.com this compound can serve as a versatile building block for the rapid generation of compound libraries. Automated systems can perform parallel reactions of the acyl chloride with a diverse set of nucleophiles, such as alcohols, phenols, amines, and anilines, to produce a large array of esters and amides.

This high-throughput synthesis approach is particularly valuable for medicinal chemistry and drug discovery, where large numbers of structurally related compounds are needed for screening. researchgate.net The modular nature of this synthetic strategy, combining the fixed benzo[b]furan core with a variable nucleophile, allows for the systematic exploration of structure-activity relationships. mdpi.com Future work will likely involve the refinement of reaction conditions for use in microfluidic reactors and other automated platforms to accelerate the discovery of new bioactive molecules.

Expanding the Scope of Applications in Target-Oriented Synthesis and Materials Science

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.comderpharmachemica.com this compound is an ideal starting material for the synthesis of new potential therapeutic agents. By reacting it with various amines and alcohols that are themselves biologically relevant, complex molecules with enhanced potency and specificity can be constructed. For example, it can be used to synthesize analogs of known anticancer agents that contain a benzofuran moiety. nih.govmdpi.com

In the realm of materials science, benzofuran derivatives are being explored for applications in energy storage and flexible electronics. numberanalytics.com The acetyl chloride functional group provides a convenient handle for incorporating the benzo[b]furan-3-ylacetyl unit into polymers or onto the surfaces of materials. This could lead to the development of new functional materials with tailored optical, electronic, or thermal properties. Future research could focus on creating novel conductive polymers or organic light-emitting diodes (OLEDs) by leveraging the unique electronic characteristics of the benzofuran system.

Q & A

Q. What are the standard synthetic routes for preparing Benzo[b]furan-3-ylacetyl chloride in academic laboratories?

The synthesis typically involves converting the corresponding carboxylic acid (e.g., benzo[b]furan-3-ylacetic acid) to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing the acid with SOCl₂ under anhydrous conditions yields the chloride, with byproducts (SO₂, HCl) removed via distillation or vacuum evaporation. Reaction monitoring via thin-layer chromatography (TLC) ensures completion .

Q. Which analytical techniques are critical for characterizing this compound and intermediates?

Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies the carbonyl chloride (C=O stretch ~1800 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC), and reaction progress is tracked using TLC with UV/iodine visualization .

Q. How should researchers safely handle and store this compound?

Due to its hydrolytic sensitivity, work under inert atmospheres (N₂/Ar) in anhydrous solvents (e.g., dry dichloromethane). Use moisture-free glassware and store at -20°C in sealed, desiccated containers. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during synthesis?

Side reactions (e.g., dimerization or hydrolysis) are minimized by controlling stoichiometry (excess SOCl₂), temperature (reflux at 70–80°C), and reaction time (monitored via TLC). Catalytic dimethylformamide (DMF) can accelerate acyl chloride formation. Post-reaction, rapid purification via vacuum distillation or flash chromatography under inert conditions is critical .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

Contradictory bioactivity results may arise from impurities or stereochemical variations. Validate compound purity via HPLC and NMR. Perform dose-response assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa). Compare derivatives with systematic structural modifications (e.g., substituent positioning) to isolate activity trends .

Q. What challenges arise in designing derivatives for structure-activity relationship (SAR) studies?

Balancing reactivity and stability is key. For example, electron-withdrawing groups on the benzofuran ring may enhance electrophilicity but reduce hydrolytic stability. Use computational tools (DFT calculations) to predict reactivity and prioritize synthetic targets. Functionalize the acetyl chloride moiety via nucleophilic substitution with amines or alcohols to generate amides/esters for SAR profiling .

Q. How can kinetic studies improve understanding of this compound’s reactivity?

Conduct pseudo-first-order kinetics under varying temperatures and solvent polarities (e.g., acetonitrile vs. toluene). Monitor reaction rates with in-situ IR or NMR to determine activation parameters (ΔH‡, ΔS‡). Compare with analogous compounds (e.g., benzoyl chloride) to identify substituent effects on reactivity .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting data in mechanistic studies of acyl chloride reactions?

Contradictions (e.g., unexpected regioselectivity) may stem from solvent effects or hidden intermediates. Use deuterated solvents (D₂O, CDCl₃) to trace proton exchange pathways. Trapping experiments with scavengers (e.g., TEMPO) or isotopic labeling (¹⁸O) can clarify mechanisms. Cross-validate findings with computational models (e.g., Gaussian for transition-state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.